2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate

Description

Properties

IUPAC Name |

2-prop-2-enoyloxyethyl 3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFHNTLFRMYXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698522 | |

| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52049-17-9 | |

| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is an acrylic ester that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This compound belongs to a class of molecules known for their versatile applications, including drug delivery systems, photopolymerization processes, and as intermediates in organic synthesis. The focus of this article is to explore the biological activity of this compound, including its cytotoxic effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

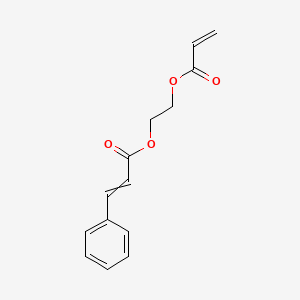

The chemical structure of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate can be represented as follows:

This compound features an acryloyloxy functional group which is known for its reactivity in polymerization and potential interactions with biological targets.

Cytotoxicity Studies

Recent studies have assessed the cytotoxicity of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate against various cancer cell lines. The results indicate that this compound exhibits significant cytotoxic effects, particularly against human breast cancer cell lines (MCF-7) and leukemia cells (K562). The following table summarizes the IC50 values observed in these studies:

These findings suggest that the compound may possess promising anti-cancer properties.

The mechanism by which 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate exerts its cytotoxic effects is believed to involve the induction of oxidative stress and apoptosis in cancer cells. Studies indicate that the compound may enhance lipid peroxidation, leading to cellular damage and programmed cell death. This is consistent with observations made in related compounds within the same chemical class.

Case Study 1: Anticancer Activity

In a study conducted by Hayakawa et al., derivatives of similar acrylic compounds were synthesized and tested for their anticancer activity. The study revealed that compounds with specific structural features, such as α,β-unsaturation, exhibited higher cytotoxicity against cancer cell lines. The results highlighted the importance of molecular structure in determining biological activity, suggesting that modifications to the acryloyloxy group may enhance therapeutic efficacy.

Case Study 2: Photopolymerization and Drug Delivery

Another research avenue explored the use of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in photopolymerization processes for drug delivery systems. The compound's ability to undergo rapid polymerization upon UV exposure allows for the creation of hydrogels that can encapsulate therapeutic agents. This method has shown potential in enhancing the bioavailability and controlled release of drugs, particularly in localized cancer therapies.

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the interaction between 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate and various biological targets. These simulations suggest that the compound may bind effectively to proteins involved in cancer progression, thereby inhibiting their activity. The binding affinity calculations indicate a favorable interaction profile, supporting further investigation into its therapeutic potential .

Comparison with Similar Compounds

Butyl (2Z)-3-phenylprop-2-enoate (Cinnamic Acid Butyl Ester)

- CAS : 538-65-8

- Formula : C₁₃H₁₄O₂

- Molecular Weight : 202.25 g/mol

- Key Features : A cinnamate ester with a butyl chain. Unlike the target compound, it lacks an acrylate group, limiting its utility in radical polymerization. However, the phenyl group enhances UV absorption, making it suitable as a sunscreen additive or flavoring agent .

Methyl 2-methylprop-2-enoate (Methyl Methacrylate)

- CAS : 80-62-6

- Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

- Key Features : A simple methacrylate ester. Its smaller size and methyl group result in lower viscosity and higher volatility compared to the target compound. It is widely used in polymethyl methacrylate (PMMA) production but lacks the UV-responsive cinnamate functionality .

3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate

- CAS : 452324-93-5

- Formula : C₁₆H₁₄O₄

- Molecular Weight : 270.28 g/mol

- Key Features: Contains a hydroxy-phenoxyphenyl group and a methacrylate ester.

Functional Analogues

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate

- CAS : 1379648-61-9

- Formula : C₁₇H₁₇ClO₂

- Molecular Weight : 288.77 g/mol

- Key Features: A chlorinated biphenyl propanoate ester. The chloro substituent enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Unlike the target compound, it lacks unsaturated bonds for polymerization or photochemical reactions .

3-[2-Hydroxy-3-(2-methylpropoxy)phenyl]prop-2-enoic Acid

- CAS : 98510-78-2

- Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.26 g/mol

- Key Features: A prop-2-enoic acid derivative with a branched alkoxy group. The carboxylic acid group enables salt formation, contrasting with the esterified acrylate/cinnamate groups in the target compound .

Comparative Data Table

| Compound | CAS | Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | Not listed | C₁₄H₁₄O₅* | 262.26* | Acrylate, Cinnamate | Polymers, UV-curable coatings |

| Butyl (2Z)-3-phenylprop-2-enoate | 538-65-8 | C₁₃H₁₄O₂ | 202.25 | Cinnamate | Sunscreens, fragrances |

| Methyl 2-methylprop-2-enoate | 80-62-6 | C₅H₈O₂ | 100.12 | Methacrylate | PMMA, adhesives |

| 3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate | 452324-93-5 | C₁₆H₁₄O₄ | 270.28 | Methacrylate, Phenolic | Specialty resins |

| Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate | 1379648-61-9 | C₁₇H₁₇ClO₂ | 288.77 | Chlorophenyl, Propanoate | Pharmaceutical intermediates |

*Estimated based on structural similarity.

Preparation Methods

Direct Esterification of 3-Phenylprop-2-enoic Acid with 2-Hydroxyethyl Acrylate

- Reaction : The carboxylic acid group of 3-phenylprop-2-enoic acid (cinnamic acid) is esterified with the hydroxyl group of 2-hydroxyethyl acrylate.

- Catalysts : Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used.

- Conditions : Typically carried out under reflux with azeotropic removal of water to drive equilibrium towards ester formation.

- Notes : This method requires careful control of temperature to prevent polymerization of the acrylate moiety.

Transesterification Using Ethyl 3-Phenylprop-2-enoate and 2-Hydroxyethyl Acrylate

- Reaction : Ethyl 3-phenylprop-2-enoate (ethyl cinnamate) undergoes transesterification with 2-hydroxyethyl acrylate.

- Catalysts : Basic catalysts such as sodium methoxide or acidic catalysts like zinc chloride can be employed.

- Advantages : Avoids direct acid-catalyzed esterification conditions that may polymerize acrylates.

- Process : The reaction is typically performed under reflux with removal of ethanol as a byproduct.

- Reference : Similar ester exchange methods are described in patent CN102276486A for related acrylate esters, indicating the feasibility of this approach.

Esterification via Acid Chloride Intermediate

- Reaction : Conversion of 3-phenylprop-2-enoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 2-hydroxyethyl acrylate.

- Conditions : The acid chloride intermediate is reacted with 2-hydroxyethyl acrylate under mild base conditions (e.g., pyridine) to capture HCl.

- Advantages : Often results in higher yields and cleaner reactions.

- Considerations : Requires handling of corrosive reagents and careful temperature control to avoid acrylate polymerization.

Catalytic Considerations and Polymerization Inhibition

- Polymerization inhibitors such as p-methoxyphenol or 10H-phenothiazine are often added during synthesis to prevent premature polymerization of the acrylate double bond.

- Catalyst choice impacts reaction rate and selectivity; zinc chloride, titanium isopropoxide, and aluminum isopropoxide have been reported as effective catalysts in related acrylate ester syntheses.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 3-phenylprop-2-enoic acid + 2-hydroxyethyl acrylate | p-Toluenesulfonic acid, sulfuric acid | Reflux, azeotropic water removal | Simple reagents, direct route | Risk of acrylate polymerization |

| Transesterification | Ethyl 3-phenylprop-2-enoate + 2-hydroxyethyl acrylate | Sodium methoxide, zinc chloride | Reflux, ethanol removal | Mild conditions, avoids acid | Requires pure ester starting material |

| Acid Chloride Intermediate | Acid chloride of 3-phenylprop-2-enoic acid + 2-hydroxyethyl acrylate | Pyridine or base scavenger | Low temperature, inert atmosphere | High yield, clean reaction | Handling hazardous reagents |

Detailed Research Findings

- Yield and Purity : The acid chloride route generally provides the highest purity and yield, often exceeding 85% isolated yield, due to the high reactivity of acid chlorides and mild reaction conditions that minimize side reactions.

- Reaction Monitoring : Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor conversion and confirm product structure.

- Polymerization Prevention : Addition of polymerization inhibitors at 0.01-0.1% weight is critical during synthesis and purification to maintain monomer integrity.

- Scale-up Considerations : Transesterification methods are preferred for industrial scale due to safer reagents and easier byproduct removal (ethanol vs. HCl).

Q & A

Q. What are the common synthetic routes for preparing 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate, and what factors influence reaction yields?

The compound is typically synthesized via esterification or transesterification. For example, reacting 3-phenylprop-2-enoic acid with 2-(acryloyloxy)ethanol in the presence of a catalyst (e.g., sulfuric acid or lipases) under anhydrous conditions. Yields depend on reaction temperature (optimized between 60–80°C), solvent polarity (e.g., toluene or dichloromethane), and stoichiometric ratios of reactants. Side reactions, such as hydrolysis of the acrylate group, can be minimized by using molecular sieves to remove water .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate?

- NMR Spectroscopy : H NMR confirms the presence of acrylate protons (δ 5.8–6.5 ppm) and phenylpropenoate aromatic protons (δ 7.2–7.8 ppm). C NMR identifies carbonyl groups (δ 165–170 ppm) .

- IR Spectroscopy : Peaks at 1720 cm (C=O stretch) and 1630 cm (C=C stretch) validate ester and alkene functionalities .

- Mass Spectrometry : High-resolution MS provides molecular ion confirmation (e.g., [M+H] at m/z 259.1) .

Q. What are the primary applications of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in materials science, particularly in polymer networks?

The compound serves as a difunctional monomer in photopolymerizable resins for dental composites and coatings due to its dual acrylate and phenylpropenoate groups, which enhance cross-linking density and mechanical strength .

Advanced Research Questions

Q. How does the presence of the acryloyloxy group influence the polymerization kinetics and cross-linking density when used as a monomer?

The acryloyloxy group participates in radical chain-growth polymerization, accelerating kinetics due to its high reactivity. Cross-linking density is influenced by the steric hindrance of the phenylpropenoate moiety, which can reduce mobility but improve thermal stability. Real-time FTIR or photo-DSC studies are recommended to quantify conversion rates and gel points .

Q. What strategies can resolve discrepancies in reported reactivity data of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate under varying experimental conditions?

Contradictions in reactivity (e.g., initiation efficiency) often stem from oxygen inhibition or inconsistent photoinitiator concentrations. Methodological solutions include:

Q. How can computational chemistry models predict the reactivity of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in copolymerization systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for radical attack. Molecular dynamics simulations assess steric effects on copolymerization with methacrylates or styrenes. These models align with experimental reactivity ratios (e.g., Mayo-Lewis parameters) .

Q. What analytical challenges arise in quantifying residual monomers post-polymerization, and how can they be addressed?

Residual monomers can leach and compromise biocompatibility. Challenges include low detection limits (<1 ppm) and matrix interference. Solutions:

Q. What are the key stability considerations for storing 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate, and how can degradation be mitigated?

The compound is prone to Michael addition and hydrolysis. Storage recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.